molecular formula C4H6Cl2N2O3 B1401502 3,6-Dichloropyridazin-4-ol dihydrate CAS No. 1452487-57-8

3,6-Dichloropyridazin-4-ol dihydrate

Cat. No. B1401502
CAS RN: 1452487-57-8
M. Wt: 201.01 g/mol
InChI Key: WVMYADUEIGDCQS-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazin-4-ol dihydrate is a chemical compound with the molecular formula C4H6Cl2N2O3 . It is a solid substance that is white to yellow to brown in color . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 3,6-Dichloropyridazin-4-ol involves the reaction of pyridazine-3,6-diol with POCl3 at room temperature. The reaction mixture is then heated at 80 °C overnight .


Molecular Structure Analysis

The InChI code for 3,6-Dichloropyridazin-4-ol dihydrate is 1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2 . This indicates the presence of two chlorine atoms, two nitrogen atoms, and three oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

3,6-Dichloropyridazin-4-ol dihydrate has a molecular weight of 201.01 . It is a solid substance that is white to yellow to brown in color . It is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticonvulsive Properties

Research from 1954 identified certain 3,6-dialkoxy-pyridazines, closely related to 3,6-dichloropyridazin-4-ol dihydrate, as having good anticonvulsive properties. This was part of a study exploring pharmacological properties of various pyridazines (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Reactivity and Synthetic Utility

The reactivity of similar compounds, like methyl (3,6-dichloropyridazin-4-yl)acetate, has been studied for nucleophilic displacement reactions. These studies contribute to understanding the chemical behavior and potential applications of related compounds in synthesis and pharmaceutical research (Adembri, Sio, Nesi, & Scotton, 1976).

Pathways to Antihypertensive Agents

A 1995 study described a new route to antihypertensive 5,6-diarylpyridazin-3-ones starting from 3,6-dichloropyridazine. This route involved regioselective metalation, substitution, and cross-coupling reactions, highlighting the compound's utility in synthesizing medically significant molecules (Trécourt, Turck, Plé, Paris, & Quéguiner, 1995).

Synthetic Intermediates

In 2006, a series of 3,6-dichloro-1H-pyridazin-4-ones were prepared and employed as synthetic intermediates in various highly regioselective bond-forming reactions. This demonstrates the role of such compounds in facilitating complex chemical syntheses (Helm, Plant, & Harrity, 2006).

Nucleophilic Substitution Studies

The chemical reactivity of 3,6-dichloropyridazine and its derivatives, such as the synthesis of 3-chloro-6-(2-pyrrolyl)pyridazine, has been investigated to understand nucleophilic substitution reactions better. These studies contribute to the broader field of heterocyclic chemistry (Jones & Whitmore, 1998).

Peripheral Antihypertensive Agents

Research into 6-(substituted amino)-3-pyridazinyl-hydrazines, synthesized from compounds like 3,6-dichloropyridazine, has shown their importance as peripheral antihypertensive agents. This highlights the medicinal potential of pyridazine derivatives in cardiovascular health (Szilágyi, Kasztreiner, Mátyus, & Czakó, 1981).

Biological Properties of Hydrazinopyridazine Derivatives

Several derivatives of 3-hydrazinopyridazine, closely related to 3,6-dichloropyridazin-4-ol dihydrate, possess interesting biological properties, including chemotherapeutic, anti-inflammatory, and antihypertensive effects (Pinza & Pifferi, 1994).

Metallation and Functionalization

A study in 2008 demonstrated the smooth metallation of 3,6-dichloropyridazine using specific reagents. This led to highly substituted pyrazolo[3,4-c]pyridazines derivatives, showing the compound's versatility in creating complex molecular structures (Wunderlich & Knochel, 2008).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,6-dichloro-1H-pyridazin-4-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O.2H2O/c5-3-1-2(9)4(6)8-7-3;;/h1H,(H,7,9);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMYADUEIGDCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C(C1=O)Cl)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyridazin-4-ol dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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